molecular formula C16H18ClNO B5908789 N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide

N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide

Cat. No.: B5908789
M. Wt: 275.77 g/mol
InChI Key: PVRGVQJCQOOADR-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as BNC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BNC belongs to the class of bicyclic compounds, which are known for their diverse biological activities.

Scientific Research Applications

N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Moreover, this compound has been found to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide is not yet fully understood. However, several studies have suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells. Moreover, this compound has been reported to inhibit the growth and proliferation of cancer cells, indicating its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily assessed through various in vitro and in vivo assays. However, this compound also has some limitations. For instance, its solubility in water is relatively low, which may limit its use in certain experiments. Moreover, the exact mechanism of action of this compound is not yet fully understood, which may limit its potential use in certain applications.

Future Directions

In N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide research include investigating its exact mechanism of action, exploring its potential use as a drug delivery system, and investigating its potential use in cancer therapy and the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide involves the reaction of 4-chlorobenzoyl chloride with bicyclo[6.1.0]non-2-ene-9-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been reported in several research studies and has been found to be efficient and reliable.

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-11-7-9-12(10-8-11)18-16(19)15-13-5-3-1-2-4-6-14(13)15/h3,5,7-10,13-15H,1-2,4,6H2,(H,18,19)/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRGVQJCQOOADR-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C2C(=O)NC3=CC=C(C=C3)Cl)C=CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(C2C(=O)NC3=CC=C(C=C3)Cl)/C=C\C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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